molecular formula C18H17F2N5O2 B2519900 N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide CAS No. 1002958-42-0

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide

Cat. No.: B2519900
CAS No.: 1002958-42-0
M. Wt: 373.364
InChI Key: BRTYVKAVLSPOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C18H17F2N5O2 and its molecular weight is 373.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

One notable area of application for related compounds involves the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for anticancer activity. For instance, compounds have been synthesized through reactions involving hydrolysis, acetylation, and coupling processes, resulting in a series of derivatives tested for antitumor activity on human breast adenocarcinoma cell lines. Certain derivatives, such as 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, demonstrated potent inhibitory activity, highlighting their potential as anticancer agents (Abdellatif et al., 2014).

Biological Evaluation for Anticancer and Anti-inflammatory Agents

Another study focused on the synthesis of novel pyrazolopyrimidines derivatives, examining their anticancer and anti-5-lipoxygenase activities. Through a series of condensation reactions and evaluations, these compounds were screened for cytotoxic activities against cancer cell lines and for their potential as 5-lipoxygenase inhibitors, providing insights into their structure-activity relationships and identifying promising candidates for further investigation (Rahmouni et al., 2016).

Antiproliferative Activity and Molecular Docking Studies

The synthesis of compounds featuring a thieno[3,2-d]pyrimidin-4-yl moiety, followed by evaluations of their antiproliferative activities against various cancer cell lines, represents another critical application. These investigations not only revealed the compounds' promising anticancer activities but also involved molecular docking studies to understand their interactions with biological targets, providing a foundation for the development of new therapeutic agents (Huang et al., 2020).

Development of Imaging Agents for Tumor Detection

Research into the development of positron emission tomography (PET) imaging agents for tumor detection has led to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives labeled with fluorine-18. These novel compounds underwent comparative biological evaluation to assess their potential for in vivo imaging of tumors, highlighting the role of structural modifications in enhancing the compounds' properties for effective tumor imaging (Xu et al., 2011).

Properties

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O2/c1-4-11-10(3)21-18(23-16(11)26)25-14(8-9(2)24-25)22-17(27)15-12(19)6-5-7-13(15)20/h5-8H,4H2,1-3H3,(H,22,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTYVKAVLSPOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.